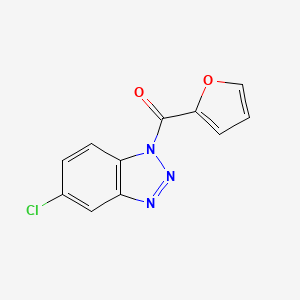

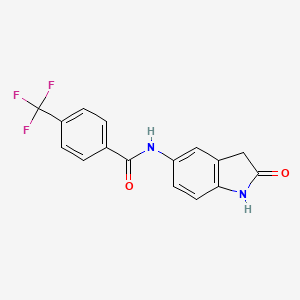

(5-Chlorobenzotriazol-1-yl)-(furan-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Chlorobenzotriazol-1-yl)-(furan-2-yl)methanone, also known as CBTF, is a chemical compound that has gained attention in scientific research due to its unique properties. CBTF has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various applications. In

Aplicaciones Científicas De Investigación

Chemical Synthesis and Transformations

Functionalized Furan-2-one Derivatives Synthesis : A study demonstrated the transformation of 4,5,6,7-tetrahydroindole to furan-2-one derivatives, highlighting a method that could be applicable for synthesizing functionalized compounds involving (5-Chlorobenzotriazol-1-yl)-(furan-2-yl)methanone (Sobenina et al., 2011).

Aza-Piancatelli Rearrangement : The furan-2-yl(phenyl)methanol was used in a smooth aza-Piancatelli rearrangement to afford trans-4,5-disubstituted cyclopentenone derivatives, indicating the versatility of furan-2-yl compounds in chemical synthesis (Reddy et al., 2012).

Microwave-Assisted Synthesis : Novel pyrazoline derivatives incorporating furan-2-yl groups were synthesized using microwave irradiation, showcasing a method for efficient and eco-friendly synthesis that could be relevant for manipulating (5-Chlorobenzotriazol-1-yl)-(furan-2-yl)methanone (Ravula et al., 2016).

Inhibitory Effects on Vascular Smooth Muscle Cells (VSMC) Proliferation : Synthesis of new (furan-2-yl)(phenyl)methanones and their evaluation for inhibitory activities against VSMC proliferation in vitro suggest a potential biomedical application of furan-2-yl derivatives in addressing conditions related to VSMC proliferation (Li Qing-shan, 2011).

Enzymatic Oxidation and Biocatalysis

- Enzyme-catalyzed Oxidation : Furan-2,5-dicarboxylic acid (FDCA) production from 5-hydroxymethylfurfural (HMF) via enzymatic oxidation showcases an application of furan derivatives in the sustainable production of biobased platform chemicals (Dijkman et al., 2014).

Catalysis and Green Chemistry

- Biomass-derived Furan Upgrading : The selective conversion of HMF and furfuryl alcohol to valuable chemicals in methanol via acid-catalysis/hydrogenation underscores the role of furan derivatives in green chemistry and biomass valorization (Hu et al., 2015).

Propiedades

IUPAC Name |

(5-chlorobenzotriazol-1-yl)-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O2/c12-7-3-4-9-8(6-7)13-14-15(9)11(16)10-2-1-5-17-10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHFMOQQOWASMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)N2C3=C(C=C(C=C3)Cl)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chlorobenzotriazol-1-yl)-(furan-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(3-chlorophenyl)methyl]-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2747261.png)

![1-(prop-2-yn-1-yl)-N-({5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)piperidine-2-carboxamide](/img/structure/B2747262.png)

![ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B2747265.png)

![4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2747269.png)

![2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2747271.png)

![2-[1-[2-(Benzotriazol-1-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2747277.png)

![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2747283.png)